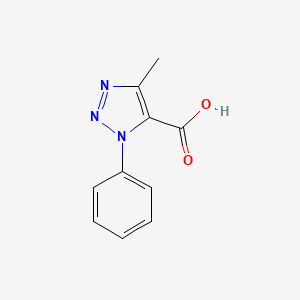

4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Description

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a triazole-based heterocyclic compound featuring a phenyl group at position 1, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the triazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and hydrophobic contributions from the phenyl and methyl substituents. Its structural versatility makes it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition (e.g., glyoxylate oxidase inhibitors) .

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-methyl-3-phenyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)13(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |

InChI Key |

GMQGQLWHPYMVJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

- Reactants: Phenyl azide and methyl propiolate (or related alkynes)

- Catalyst: Copper(I) iodide or copper sulfate with sodium ascorbate as reducing agent

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or DMSO

- Temperature: Room temperature to 60°C

- Reaction Time: 12–24 hours

This method facilitates the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring, where the phenyl group occupies position 1, the methyl group at position 4, and the carboxylic acid or ester at position 5 after hydrolysis of the ester group if necessary.

Industrial Scale Adaptations

- Use of continuous flow reactors to maintain consistent temperature and mixing

- Automated reagent addition and product isolation to improve yield and purity

- Optimization of catalyst loading and solvent choice to maximize efficiency and reduce by-products

One-Step Cyclocondensation Using Azides and β-Ketoesters

An alternative method involves the reaction of an azide with a β-ketoester in the presence of a base, typically potassium carbonate, in aqueous ethanol at elevated temperatures (~80°C) for extended periods (up to 16 hours). This method yields 1,2,3-triazole carboxylic acids directly after hydrolysis and acidification steps.

Procedure Highlights

- Combine azide, β-ketoester, and base in aqueous ethanol

- Heat at 80°C for 16 hours until homogeneous solution forms

- Cool, extract organic phase, acidify aqueous phase to precipitate product

- Filter, wash, and dry to obtain the triazole carboxylic acid

Yields and Scale

- Yields range from 30% to 95%, depending on substrate and conditions

- Scalable to ~100 g batches with consistent purity

Post-Synthetic Modifications and Purification

- Hydrolysis: Methyl esters of the triazole carboxylic acid can be hydrolyzed under acidic or basic conditions to yield the free acid.

- Purification: Commonly performed by crystallization or column chromatography.

- Characterization: Confirmed by single-crystal X-ray diffraction, FTIR (carboxylic acid stretch ~2500–3300 cm⁻¹), and NMR spectroscopy (methyl protons at δ ~2.5 ppm, aromatic protons at δ ~7.0–7.5 ppm).

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|---|

| CuAAC Cycloaddition | Phenyl azide + methyl propiolate | CuI or CuSO4 + sodium ascorbate | THF, DMF, DMSO | RT to 60°C | 12–24 h | 70–85 | Lab to pilot | Regioselective, mild conditions |

| One-step β-ketoester cyclocondensation | Azide + β-ketoester | K2CO3 | Aqueous ethanol | 80°C | 16 h | 30–95 | Up to 100 g | Direct acid formation, scalable |

| Ester Hydrolysis (post-synthesis) | Methyl ester derivative | Acid or base | Aqueous | Reflux or RT | Several hours | >90 | Lab scale | Converts ester to acid |

Research Findings and Optimization Insights

- Solvent Effects: Polar aprotic solvents like DMF and DMSO improve solubility and reaction rates in CuAAC reactions.

- Catalyst Loading: Lower catalyst amounts reduce side reactions but may increase reaction time; optimal balance is necessary.

- Temperature: Mild heating (40–60°C) accelerates reaction without compromising selectivity.

- Continuous Flow: Industrial processes benefit from flow chemistry to enhance heat and mass transfer, improving yield and reproducibility.

- Structural Confirmation: Single-crystal X-ray diffraction confirms the planar triazole ring and substitution pattern, essential for verifying regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-methanol.

Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, 4-methyl-1-phenyl derivatives have shown effectiveness against various bacterial strains, including resistant strains.

Case Study:

A study evaluated the antimicrobial efficacy of synthesized triazole derivatives using agar diffusion methods. Compounds were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones for certain derivatives, indicating their potential as new antimicrobial agents .

Antifungal Properties

Triazole compounds are well-known for their antifungal properties. The 4-methyl-1-phenyl derivative has been explored for its ability to inhibit fungal growth, particularly in agricultural applications where crop protection is essential.

Case Study:

Research on triazole derivatives demonstrated their effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) indicating strong antifungal activity .

Antioxidant Activity

The antioxidant potential of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has also been investigated. Compounds exhibiting antioxidant properties can mitigate oxidative stress in biological systems.

Data Table: Antioxidant Activity Assessment

Coordination Chemistry

The ability of triazoles to act as ligands in coordination chemistry has been explored for developing new materials with specific electronic properties. The synthesis of metal complexes using 4-methyl-1-phenyl derivatives has shown promise in catalysis and sensor applications.

Case Study:

Metal complexes formed with this triazole derivative were evaluated for catalytic activity in organic transformations, demonstrating enhanced reactivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent positions, alkyl/aryl groups, and functional moieties. These variations influence solubility, stability, and biological activity.

Table 1: Structural Comparison of Triazole Carboxylic Acid Derivatives

Key Observations:

- Positional Isomerism : The methyl and carboxylic acid groups in the target compound (positions 4 and 5) are reversed in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, altering electronic distribution and hydrogen-bonding capacity .

- Alkyl vs.

- Polar Functional Groups : The 2-methoxyethyl group in compound 46k introduces ether oxygen, improving solubility in polar solvents .

Physicochemical Properties

Biological Activity

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (commonly referred to as 5-methyl-1-phenyltriazole) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 203.2 g/mol. The structure features a triazole ring that is crucial for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-methyl-1-phenyltriazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazoles can inhibit the growth of various pathogenic bacteria and fungi by disrupting their metabolic processes .

Anticancer Properties

Triazole derivatives are also noted for their potential anticancer effects. A study highlighted that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells . The presence of a phenyl group in 4-methyl-1-phenyltriazole may contribute to its ability to interact with cellular targets involved in cancer progression.

Xanthine Oxidase Inhibition

One of the most promising biological activities of 4-methyl-1-phenyltriazole is its role as a xanthine oxidase inhibitor. This property is particularly relevant in managing hyperuricemia and gout. A related compound demonstrated micromolar inhibitory potency against xanthine oxidase, suggesting that modifications to the triazole structure could yield potent inhibitors . The structure-activity relationship (SAR) studies indicate that lipophilic groups at specific positions enhance inhibitory activity.

Synthesis Methods

The synthesis of 4-methyl-1-phenyltriazole typically involves the reaction of azides with terminal alkynes in the presence of copper catalysts (CuAAC reaction). This method allows for efficient formation of the triazole ring under mild conditions, which is advantageous for large-scale production .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria and fungi. The results showed that compounds with similar structures to 4-methyl-1-phenyltriazole exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus and Candida albicans .

Case Study 2: Xanthine Oxidase Inhibition

In a comparative study on xanthine oxidase inhibitors, 4-methyl-1-phenyltriazole derivatives were tested alongside established drugs like allopurinol. The most potent derivative showed an IC50 value significantly lower than allopurinol, indicating its potential as a superior treatment option for gout .

Data Table: Biological Activities and IC50 Values

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a structurally related compound) is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For triazole analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Single-crystal X-ray diffraction (as in ) can confirm regioselectivity and purity.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, the crystal structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was resolved with a mean C–C bond length of 0.003 Å and R factor = 0.063, confirming planar geometry and hydrogen-bonding interactions . Complementary techniques include:

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Solubility : Carboxylic acid derivatives are generally soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjusting pH (e.g., using NaOH to deprotonate –COOH) enhances aqueous solubility.

- Stability : Thermal stability can be assessed via thermogravimetric analysis (TGA). Analogous compounds (e.g., pyrazole-carboxylic acids) show decomposition temperatures >200°C . Store under inert atmosphere to prevent oxidation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic design?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model reaction pathways. For example:

- Reaction Mechanism : Calculate activation energies for cyclization steps to identify rate-limiting stages.

- Regioselectivity : Compare thermodynamic stability of 1,2,3-triazole vs. 1,2,4-triazole isomers using Gibbs free energy differences .

- Spectroscopic Predictions : Simulate IR and NMR spectra to cross-validate experimental data .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

- Phenyl Group Substitution : Introducing electron-withdrawing groups (e.g., –F, –NO₂) on the phenyl ring may enhance binding to target proteins (e.g., kinases) by modulating electron density .

- Methyl Group Position : Moving the methyl group from the 4- to 5-position could alter steric hindrance, affecting enzyme inhibition (see analogous pyrazole derivatives ).

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Control Experiments : Verify purity via HPLC and SC-XRD to rule out impurities or polymorphs .

- Statistical Analysis : Use factorial design (e.g., 2³ designs) to isolate variables (e.g., pH, temperature) contributing to variability .

- Meta-Analysis : Compare data across studies (e.g., triazole vs. pyrazole analogs ) to identify trends masked by experimental noise.

Q. What advanced techniques are used to study intermolecular interactions (e.g., protein binding)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () between the compound and target proteins.

- Molecular Dynamics (MD) Simulations : Model ligand-protein docking to identify key interaction sites (e.g., hydrogen bonds with –COOH group) .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to assess thermodynamic drivers .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

| Parameter | Value (from ) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Factor | 0.063 |

| Mean C–C Bond Length | 0.003 Å |

Q. Table 2. Example Factorial Design for Reaction Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | DMF | THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.